molecular formula C28H30ClNO5 B6524475 2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one CAS No. 680603-98-9

2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one

Cat. No.: B6524475
CAS No.: 680603-98-9
M. Wt: 496.0 g/mol
InChI Key: AADVMRCPPYBNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one is a synthetic tetrahydroisoquinoline derivative characterized by a complex substitution pattern. Its structure features:

  • A tetrahydroisoquinoline core with 6,7-dimethoxy substituents, enhancing electron density and rigidity.
  • A 4-ethylphenoxymethyl moiety at the nitrogen, introducing steric bulk and modulating solubility .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClNO5/c1-4-19-5-9-22(10-6-19)34-17-25-24-16-27(33-3)26(32-2)15-20(24)13-14-30(25)28(31)18-35-23-11-7-21(29)8-12-23/h5-12,15-16,25H,4,13-14,17-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADVMRCPPYBNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=C(C=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one , also referred to as DHQ-11 in some studies, is a complex organic molecule with potential therapeutic applications. Its structure incorporates an isoquinoline moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H35ClN2O4 with a molecular weight of 473.6 g/mol. The presence of multiple functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC30H35ClN2O4
Molecular Weight473.6 g/mol
Purity≥95%
Complexity Rating642

Pharmacological Effects

Research indicates that this compound exhibits significant positive inotropic and vasorelaxant effects. These properties are particularly relevant in the context of cardiovascular health.

  • Positive Inotropic Effect :
    • Studies have shown that DHQ-11 enhances cardiac contractility. The compound's effect was notably more potent than its parent compounds when tested on isolated rat heart tissues.
    • The effective concentration (EC50) for DHQ-11 was found to be significantly lower than that of its individual components, indicating a synergistic effect when combined.
  • Vasorelaxant Activity :
    • The compound has demonstrated the ability to relax vascular smooth muscle, which is crucial for managing hypertension and other cardiovascular disorders.
    • In vitro experiments using rat aortic rings revealed that DHQ-11 could effectively inhibit contractions induced by phenylephrine and high potassium concentrations.

The mechanisms through which DHQ-11 exerts its effects involve several pathways:

  • Calcium Channel Modulation : The positive inotropic effect is mediated via L-type voltage-dependent calcium channels (VDCCs), enhancing calcium influx into cardiomyocytes.
  • Endothelial Mechanisms : The vasorelaxant effects appear to involve both endothelium-independent mechanisms (activation of potassium channels) and endothelium-dependent pathways (NO/cGMP signaling).

Study 1: Inotropic and Vasorelaxant Effects

A comprehensive study evaluated the effects of DHQ-11 on isolated cardiac and vascular tissues. The study reported:

  • Positive Inotropic Effect : EC50 values were 9.7 ± 4.3 μM for DHQ-11 compared to higher values for its parent compounds.
  • Vasorelaxation : Significant relaxation was observed in aortic rings pre-contracted with phenylephrine, demonstrating both endothelium-dependent and independent mechanisms.

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related isoquinoline derivatives highlighted that modifications at specific positions significantly influence biological activity. Compounds with methoxy substitutions exhibited enhanced potency in both inotropic and vasorelaxant assays.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and computational properties of the target compound with analogues from literature:

Compound Name Molecular Formula Molecular Weight Key Substituents LogP<sup>*</sup> Water Solubility (mg/mL)<sup>**</sup>
Target Compound C₃₁H₃₃ClNO₅ 550.05 4-Cl-phenoxy, 4-Et-phenoxymethyl, 6,7-dimethoxy 4.2 0.03
[6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinyl}(2-fluorophenyl)methanone C₂₆H₂₅FNO₅ 466.48 4-OMe-phenoxymethyl, 2-F-benzoyl, 6,7-dimethoxy 3.8 0.12
2-Chloro-1-{1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one C₂₆H₃₄ClNO₅ 476.00 3,4-diethoxybenzyl, 6,7-diethoxy, Cl-ethanone 4.5 0.01
2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(6,7-dimethoxy-THIQ-2-yl)ethanone C₂₆H₂₂ClN₃O₃S₂ 524.06 Thienopyrimidinyl-sulfide, 4-Cl-phenyl, 6,7-dimethoxy 5.1 <0.01

<sup></sup> Calculated using XLogP3 .
<sup>
*</sup> Estimated via SwissADME.

Key Observations :

  • Lipophilicity: The target compound (LogP = 4.2) is less lipophilic than the thienopyrimidine derivative (LogP = 5.1) due to the absence of a sulfur-rich aromatic system .
  • Solubility : The 2-fluorobenzoyl analogue exhibits higher aqueous solubility (0.12 mg/mL) owing to its polar fluorine and methoxy groups.
  • Substituent Flexibility: Ethylphenoxy groups (target compound) enhance metabolic stability compared to methoxy substituents .

Pharmacophore Overlaps and Binding Hypotheses

  • Tetrahydroisoquinoline Core: Common to all compounds, suggesting a shared binding motif (e.g., ATP-binding pockets or neurotransmitter receptors).
  • Chlorophenyl vs. Fluorophenyl : The 4-Cl group in the target compound may enhance hydrophobic interactions compared to the 2-F substituent in , which prioritizes electronic effects.
  • Ethylphenoxy vs. Diethoxybenzyl: The 4-ethylphenoxy group balances steric hindrance and lipophilicity, whereas diethoxy substituents may hinder membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.